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molecular formula C7H8O4 B135884 6-Acetoxy-2H-pyran-3(6H)-one CAS No. 62644-49-9

6-Acetoxy-2H-pyran-3(6H)-one

Cat. No. B135884
M. Wt: 156.14 g/mol
InChI Key: JJVMFCRCFSJODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04837345

Procedure details

24.0 g of 6-hydroxy-2H-pyran-3(6H)-one was dissolved in 80 ml of acetic anhydride. After cooling the solution to 0° C., 30 ml of pyridine was dropwise added thereto.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[O:7][CH2:6][C:5](=[O:8])[CH:4]=[CH:3]1.N1C=CC=CC=1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([O:1][CH:2]1[O:7][CH2:6][C:5](=[O:8])[CH:4]=[CH:3]1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
OC1C=CC(CO1)=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1C=CC(CO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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